Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate
Beschreibung
Nuclear Magnetic Resonance (NMR)
- 1H NMR (CDCl3): Peaks at δ 1.25–1.45 ppm (t, 3H, -CH2CH3), δ 1.48 ppm (s, 9H, Boc -C(CH3)3), δ 2.30–2.60 ppm (m, 4H, piperidine -CH2-), and δ 4.10–4.30 ppm (q, 2H, -OCH2CH3).
- 13C NMR : Signals at δ 14.1 ppm (-OCH2CH3), δ 28.2 ppm (Boc -C(CH3)3), δ 61.5 ppm (-OCH2), δ 80.1 ppm (Boc quaternary carbon), and δ 172.3 ppm (ester carbonyl).
Infrared (IR) Spectroscopy
Strong absorption bands at ~1740 cm−1 (ester C=O stretch) and ~1690 cm−1 (carbamate C=O stretch), with additional peaks at ~2970 cm−1 (C-H aliphatic stretches) and ~1250 cm−1 (C-O ester).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 286.2 [M+H]+ , with fragmentation patterns corresponding to loss of the Boc group (-100 amu) and ethyl moiety (-29 amu).
Conformational Analysis and Crystallographic Data
The piperidine ring adopts a chair conformation , with the Boc and ethyl ester groups occupying equatorial positions to minimize steric strain. Computational studies (DFT) predict a dihedral angle of 55–60° between the ester carbonyl and piperidine plane, optimizing resonance stabilization. While crystallographic data for this specific derivative is unavailable, analogous Boc-protected piperidines exhibit monoclinic crystal systems with hydrogen-bonding networks involving the carbamate oxygen. Substituents at the 4-position introduce torsional constraints, reducing ring flexibility and influencing intermolecular interactions in solid-state structures.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)8-10-16(11-9-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXSBKSGHPCYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693903 | |
| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188792-70-3 | |
| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Alkylation Strategies for Introducing the 4-Ethyl Substituent
Alkylation of pre-formed piperidine derivatives represents a direct route to introduce the 4-ethyl group. A pivotal method involves the use of Boc-protected 4-piperidone as a starting material. The ketone at the 4-position is deprotonated using a strong base such as lithium diisopropylamide (LDA) to generate an enolate, which subsequently reacts with ethyl bromide to form 1-Boc-4-ethyl-4-piperidone . This intermediate undergoes reduction to the secondary alcohol using sodium borohydride (NaBH4), followed by oxidation to the carboxylic acid via Jones reagent (CrO3/H2SO4). Esterification with ethanol in the presence of thionyl chloride (SOCl2) yields the ethyl ester .
Reaction Conditions and Optimization
-
Enolate Formation : LDA in tetrahydrofuran (THF) at −78°C ensures selective deprotonation.
-
Alkylation : Ethyl bromide is added dropwise at −20°C to minimize side reactions.
-
Reduction : NaBH4 in methanol at 0°C achieves >90% conversion to the alcohol .
-
Esterification : Ethanol and SOCl2 reflux for 4 hours, yielding the ester in 85% purity .
Challenges : Competing over-alkylation and Boc group cleavage under acidic conditions necessitate strict temperature control and anhydrous solvents.
Reductive Amination for Simultaneous Ethyl Group Introduction
Reductive amination offers a one-pot strategy to introduce both the ethyl group and the Boc protection. Ethylamine is reacted with 4-piperidone in the presence of a palladium catalyst (5% Pd/C) under hydrogen pressure (4–5 MPa) . The resulting 4-(ethylamino)piperidine is subsequently protected with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA) as a base. The ester group is introduced via reaction with ethyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) .
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | Pd/C, H2 (5 MPa), 80°C, 3 hrs | 78 |
| Boc Protection | Boc2O, DCM, TEA, 25°C, 12 hrs | 92 |
| Esterification | Ethyl chloroformate, DMAP, 0°C | 85 |
Advantages : High regioselectivity and compatibility with industrial-scale reactors.
Hydrogenation of Pyridine Carboxylate Precursors
A scalable route involves hydrogenating ethyl 4-ethyl-4-pyridinecarboxylate to the corresponding piperidine derivative. The pyridine precursor is synthesized via Friedländer condensation between ethyl acetoacetate and ammonium acetate, followed by ethylation using ethyl magnesium bromide . Hydrogenation at 90–100°C under 4–5 MPa hydrogen pressure with palladium-carbon (Pd/C) achieves full saturation of the pyridine ring . Subsequent Boc protection under standard conditions completes the synthesis.
Critical Parameters
-
Friedländer Condensation : Yields 70–75% of the pyridine intermediate.
-
Ethylation : Grignard reagent in dry THF at 0°C prevents ketone reduction.
-
Hydrogenation : Pd/C (5 wt%) in ethanol ensures complete conversion within 3 hours .
Example Protocol
-
Ethyl acetoacetate (10 mmol) and ammonium acetate (12 mmol) in acetic acid, refluxed for 6 hours.
-
Ethyl MgBr (15 mmol) added dropwise at 0°C, stirred for 2 hours.
-
Hydrogenation at 5 MPa H2, 95°C, 3 hours.
-
Boc protection with Boc2O (1.2 eq) in DCM.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Alkylation : High purity (>90%) but requires cryogenic conditions, limiting scalability.
-
Reductive Amination : Moderate yields (78–85%) but amenable to continuous flow systems.
-
Hydrogenation : Superior scalability (95% yield) but dependent on pyridine precursor availability.
Cost Considerations
-
Pd/C catalyst accounts for 40% of total cost in hydrogenation routes.
-
Alkylation methods incur higher solvent costs due to THF and LDA usage.
Industrial-Scale Production Insights
Large-scale synthesis (Patent CN102174011A) prioritizes hydrogenation due to minimal side products and high throughput . Key steps include:
-
Precursor Synthesis : Ethyl 4-pyridinecarboxylate is ethylated via nucleophilic aromatic substitution using ethyl iodide and copper(I) iodide.
-
Hydrogenation : Batch reactors (10,000 L) operate at 95°C and 5 MPa H2, achieving 98% conversion .
-
Boc Protection : Automated feed systems add Boc2O in DCM, reducing human error.
Environmental Impact : Solvent recovery systems (e.g., ethanol distillation) reduce waste by 60%.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Major Products Formed
Carboxylic Acids: Formed through hydrolysis of the ester group
Substituted Piperidines: Formed through nucleophilic substitution reactions
Reduced Derivatives: Formed through reduction reactions
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate has diverse applications across several domains:
Drug Development
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals targeting neurological disorders, cardiovascular diseases, and cancer. Its structural features allow it to function as a scaffold for developing new therapeutic agents.
Case Study: Lung Cancer Inhibition
Recent studies have evaluated derivatives of piperidine compounds, including this compound, for their inhibitory effects on lung cancer cell lines A549 and H460. The results indicated moderate growth inhibition with IC values ranging from 3.67 to 6.06 μM, demonstrating its potential as a lead compound for further development.
| Compound | A549 IC (μM) | H460 IC (μM) |
|---|---|---|
| This compound | 5.97 ± 0.71 | 3.77 ± 0.02 |
| Derivative A | 3.94 ± 0.04 | 3.67 ± 0.06 |
| Derivative B | 6.06 ± 0.01 | 5.30 ± 0.01 |
Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is instrumental in protecting amino acids during peptide chain assembly, allowing for selective modifications and the construction of complex peptide structures.
This compound exhibits various biological activities:
Anticonvulsant and Antimicrobial Potential
Research indicates that derivatives of this compound may act as anticonvulsants and antimicrobial agents due to their ability to interact effectively with biological targets.
Mechanism of Action
The biological activity can be attributed to its role as a nucleophile in various chemical reactions, facilitating interactions with enzymes and receptors. The presence of the piperidine ring enhances its ability to mimic natural substrates, making it effective in drug design.
Wirkmechanismus
The mechanism of action of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate depends on its specific application. In medicinal chemistry, it often acts as a prodrug or an intermediate that undergoes further transformations to yield active pharmaceutical ingredients . The Boc group serves as a protecting group, which can be removed under specific conditions to reveal the active site of the molecule . The compound may interact with various molecular targets, including enzymes and receptors, through binding and inhibition mechanisms .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs
Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate belongs to a family of Boc-protected piperidine derivatives. Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|---|
| Ethyl N-Boc-piperidine-4-carboxylate | 912444-90-7 | C₁₃H₂₃NO₄ | Ethyl ester at C4, Boc at N | Boc-protected amine, ethyl ester |
| 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate | 188792-67-8 | C₁₄H₂₅NO₄ | Ethyl ester at C4, Boc at N, azepane ring | Boc-protected amine, ethyl ester |
| 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | 175213-46-4 | C₁₃H₂₃NO₄ | Carboxylic acid at C4, Boc at N | Boc-protected amine, carboxylic acid |
| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | 135716-09-5 | C₁₄H₂₅NO₄ | Ethoxycarbonylmethyl at C4, Boc at N | Boc-protected amine, ethyl ester |
Functional Group Variations
- Boc Protection : All compounds share the Boc group, enhancing stability under basic conditions but allowing deprotection under acidic conditions (e.g., trifluoroacetic acid).
- Ester vs. Carboxylic Acid : this compound and its ethyl ester analogs (e.g., 912444-90-7) are more lipophilic than the carboxylic acid derivative (175213-46-4), which has higher aqueous solubility and reactivity in amide coupling .
Ring Size Variations
The azepane analog (188792-67-8) replaces the 6-membered piperidine ring with a 7-membered azepane ring. This increases conformational flexibility, which may influence pharmacokinetic properties such as membrane permeability and target engagement .
Stability and Reactivity
- Ethyl Esters : Prone to hydrolysis under basic conditions, enabling conversion to carboxylic acids.
- Boc Group : Stable toward nucleophiles and bases but cleaved under acidic conditions (e.g., HCl/dioxane).
Biologische Aktivität
Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H23NO4. Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethyl side chain, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Piperidine : The piperidine nitrogen is protected using a Boc group.
- Alkylation : The protected piperidine is then alkylated with ethyl halides.
- Esterification : Finally, the compound is esterified with ethyl chloroformate.
This multi-step synthesis allows for the selective introduction of functional groups that can enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The Boc group provides steric protection, allowing the compound to modulate the activity of these targets effectively.
Therapeutic Applications
Research indicates that derivatives of piperidine, including this compound, have shown promise in several therapeutic areas:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperidine derivatives can induce apoptosis in tumor cells by interacting with key signaling pathways involved in cell growth and survival .
- Antimicrobial Properties : Some studies suggest that piperidine derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .
- Neuropharmacological Effects : The compound may also influence neurotransmitter systems, which could be beneficial in treating neurological disorders .
Study on Anticancer Activity
In a recent study, researchers synthesized several piperidine derivatives to evaluate their anticancer properties. One derivative exhibited an IC50 value of 0.043 μM against Trypanosoma brucei, indicating potent inhibitory activity against this parasite . The study highlighted the importance of structural modifications in enhancing biological efficacy.
Neuropharmacological Research
Another study focused on the neuropharmacological effects of piperidine derivatives, revealing that modifications at the nitrogen site significantly impacted their interaction with neurotransmitter receptors . This suggests that this compound could be further explored for its potential in treating neurodegenerative diseases.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | IC50 (μM) against Cancer Cells | Notable Activity |
|---|---|---|---|
| Ethyl 1-Boc-4-methyl-4-piperidine | C13H23NO4 | 0.050 | Moderate anticancer activity |
| Ethyl 1-Boc-4-isopropyl-4-piperidine | C16H29NO4 | 0.043 | High potency against T. brucei |
| Ethyl 1-Boc-4-phenyl-4-piperidine | C15H23NO4 | 0.060 | Antimicrobial properties |
Q & A
Q. What are the common synthetic routes for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of the piperidine ring. A Boc (tert-butoxycarbonyl) group is introduced to protect the amine, followed by alkylation at the 4-position and esterification of the carboxylate. For example, alkylation with ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) is common, while esterification may employ ethyl chloroformate or ethanol in acidic media. Reaction temperature (0–25°C) and solvent polarity significantly impact regioselectivity and yield due to steric hindrance from the Boc group . Characterization often involves HPLC and NMR to confirm purity and structural integrity .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : H and C NMR identify substituent positions, with deshielded protons near the Boc group (δ 1.4–1.5 ppm for tert-butyl) and ethyl ester signals (δ 4.1–4.3 ppm for CH₂CH₃) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) monitors purity, leveraging the compound’s low polarity due to the Boc group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₅H₂₇NO₄, MW 285.38 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies involving piperidine derivatives?
Discrepancies often arise from impurities (e.g., incomplete Boc deprotection) or stereochemical variations. Rigorous analytical controls include:
- Chiral HPLC to confirm enantiopurity .
- Docking simulations to assess binding interactions, especially if trifluoromethyl or benzyl groups (as in related compounds) alter target affinity .
- Metabolic stability assays in microsomes to rule out rapid ester hydrolysis, which may explain inconsistent in vivo results .
Q. How do computational methods predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations model transition states, showing that the Boc group reduces amine nucleophilicity, favoring reactions at the ester carbonyl. For example, aminolysis with primary amines proceeds faster in polar aprotic solvents (e.g., DMSO) due to stabilized intermediates . MD simulations further predict steric effects from the 4-ethyl group, which may hinder access to the reaction site .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?
- Kinetic Studies : Monitor ester hydrolysis via HPLC at pH 1–13, noting accelerated degradation in alkaline conditions (pH >10) due to hydroxide attack on the carbonyl .
- Temperature Control : Use buffer systems (e.g., phosphate for pH 7.4) to isolate thermal effects, as autocatalytic decomposition may occur above 40°C .
- Protection Strategies : Compare Boc stability to alternative groups (e.g., Fmoc) in simulated physiological conditions .
Methodological Notes
- Crystallography : SHELXL refinement requires careful handling of twinning or partial occupancy in ethyl groups .
- Spectral Analysis : Overlapping H NMR signals (e.g., piperidine CH₂ and ethyl CH₃) can be resolved using 2D COSY or NOESY .
- Data Contradictions : Cross-validate biological activity using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
